molecular formula C17H15NO3 B12574723 (2,4-Dimethoxyphenyl)(1H-indol-1-yl)methanone CAS No. 201486-54-6

(2,4-Dimethoxyphenyl)(1H-indol-1-yl)methanone

Cat. No.: B12574723
CAS No.: 201486-54-6
M. Wt: 281.30 g/mol
InChI Key: MEELFTLPMSEXIA-UHFFFAOYSA-N
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Description

(2,4-Dimethoxyphenyl)(1H-indol-1-yl)methanone is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethoxyphenyl)(1H-indol-1-yl)methanone typically involves the reaction of 2,4-dimethoxybenzoyl chloride with indole in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane . The product is then purified using column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethoxyphenyl)(1H-indol-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted indole derivatives .

Scientific Research Applications

(2,4-Dimethoxyphenyl)(1H-indol-1-yl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals

Mechanism of Action

The mechanism of action of (2,4-Dimethoxyphenyl)(1H-indol-1-yl)methanone involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The compound may exert its effects through modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • (2-Methoxyphenyl)(1H-indol-1-yl)methanone
  • (4-Methoxyphenyl)(1H-indol-1-yl)methanone
  • (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone

Uniqueness

(2,4-Dimethoxyphenyl)(1H-indol-1-yl)methanone is unique due to the presence of two methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications .

Properties

CAS No.

201486-54-6

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

(2,4-dimethoxyphenyl)-indol-1-ylmethanone

InChI

InChI=1S/C17H15NO3/c1-20-13-7-8-14(16(11-13)21-2)17(19)18-10-9-12-5-3-4-6-15(12)18/h3-11H,1-2H3

InChI Key

MEELFTLPMSEXIA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2C=CC3=CC=CC=C32)OC

Origin of Product

United States

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